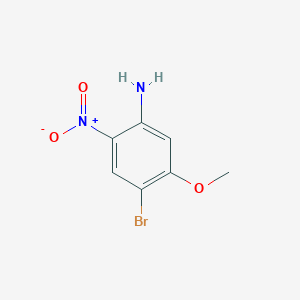![molecular formula C10H14Cl2O4Sn B042500 4-[dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one CAS No. 16919-46-3](/img/structure/B42500.png)
4-[dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one, also known as bis(2,4-pentanedionato)tin(IV) dichloride, is an organotin compound with the molecular formula C₁₀H₁₄Cl₂O₄Sn. It is a coordination complex where tin(IV) is bonded to two chloride ions and two acetylacetonate ligands. This compound is known for its use in various chemical reactions and applications in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-[dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one can be synthesized through the reaction of tin(IV) chloride with acetylacetone in the presence of a base. The reaction typically proceeds as follows:
SnCl4+2C5H8O2→Sn(C5H7O2)2Cl2+2HCl
The reaction is carried out in an organic solvent such as toluene or dichloromethane, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of tin(IV) chloride bis(2,4-pentanedionate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods .
Analyse Des Réactions Chimiques
Types of Reactions
4-[dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as alkyl or aryl groups.
Coordination Reactions: The acetylacetonate ligands can coordinate with other metal centers, forming bimetallic complexes.
Common Reagents and Conditions
Common reagents used in reactions with tin(IV) chloride bis(2,4-pentanedionate) include Grignard reagents, organolithium compounds, and other nucleophiles. The reactions are typically carried out under inert atmosphere conditions to prevent hydrolysis and oxidation .
Major Products
The major products formed from reactions involving tin(IV) chloride bis(2,4-pentanedionate) depend on the specific reagents and conditions used. For example, reaction with Grignard reagents can yield tetraalkyltin compounds .
Applications De Recherche Scientifique
Chemistry
In chemistry, tin(IV) chloride bis(2,4-pentanedionate) is used as a catalyst in various organic synthesis reactions. It is also employed as a precursor for the preparation of other organotin compounds .
Biology and Medicine
While its direct applications in biology and medicine are limited, derivatives of tin(IV) chloride bis(2,4-pentanedionate) are studied for their potential biological activities, including antimicrobial and anticancer properties .
Industry
In the industrial sector, tin(IV) chloride bis(2,4-pentanedionate) is used in the production of coatings, plastics, and other materials. It serves as a stabilizer and catalyst in polymerization reactions .
Mécanisme D'action
The mechanism of action of tin(IV) chloride bis(2,4-pentanedionate) involves its ability to act as a Lewis acid, accepting electron pairs from nucleophiles. This property makes it an effective catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tin(IV) chloride (SnCl₄): A simpler compound with similar Lewis acid properties but without the acetylacetonate ligands.
Tin(IV) bis(acetylacetonate) dichloride: Another organotin compound with similar coordination environment but different reactivity due to the presence of different ligands.
Uniqueness
4-[dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one is unique due to its dual functionality as both a Lewis acid and a coordination complex. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industry .
Propriétés
Numéro CAS |
16919-46-3 |
|---|---|
Formule moléculaire |
C10H14Cl2O4Sn |
Poids moléculaire |
387.83 g/mol |
Nom IUPAC |
(Z)-4-[dichloro-[(Z)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one |
InChI |
InChI=1S/2C5H8O2.2ClH.Sn/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H;/q;;;;+4/p-4/b2*4-3-;;; |
Clé InChI |
DTMARTPDQMQTRX-VGKOASNMSA-J |
SMILES |
CC(=CC(=O)C)O[Sn](OC(=CC(=O)C)C)(Cl)Cl |
SMILES isomérique |
C/C(=C/C(=O)C)/O[Sn](Cl)(Cl)O/C(=C\C(=O)C)/C |
SMILES canonique |
CC(=CC(=O)C)O[Sn](OC(=CC(=O)C)C)(Cl)Cl |
Pictogrammes |
Corrosive; Irritant; Health Hazard |
Synonymes |
Dichlorobis(2,4-pentanedionato-κO,κO’)tin; Bis(acetylacetonato)dichlorotin; Dichlorobis(2,4-pentanedionato-O,O’)tin; Dichlorotin Bis(acetylacetonate); NSC 254044 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Tin(IV) chloride bis(2,4-pentanedionate) in the fabrication of ITO thin films?
A1: Tin(IV) chloride bis(2,4-pentanedionate) serves as the source of tin (Sn) dopant in the sol-gel synthesis of ITO thin films []. The compound, dissolved in a mixture of acetic acid and acetone, is combined with indium (III) nitrate pentahydrate to form the precursor solution. Upon annealing, this precursor solution undergoes chemical transformations, leading to the formation of Sn-doped indium oxide (In:Sn=90:10) thin films on the substrate.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethanone, 1-[3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-5-[(1E)-2-(phenylsulfonyl)ethenyl]-1H-indol-1-yl]-](/img/structure/B42422.png)










